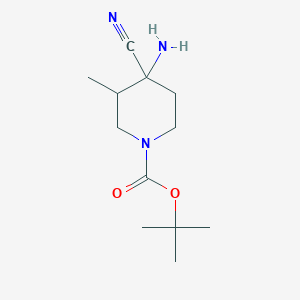
Methyl 2-amino-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3,5-dinitrobenzoate is a chemical compound with the molecular formula C₈H₇N₃O₆ . It falls under the class of nitroaromatic compounds and is characterized by its distinctive nitro groups attached to a benzene ring. The compound exhibits a pale yellow color and has been studied for various applications in both pharmaceutical and chemical fields .
Synthesis Analysis
The synthesis of This compound involves several steps. One common method is the nitration of methyl 3,5-dinitrobenzoate , which introduces the amino group. This reaction typically occurs under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The resulting product is then isolated and purified through recrystallization or other suitable techniques .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring with two nitro groups (NO₂) at positions 3 and 5, and an amino group (NH₂) at position 2. The ester group (COOCH₃) is attached to the benzene ring. The compound’s three-dimensional arrangement influences its reactivity and properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Methyl 2-amino-3,5-dinitrobenzoate has been utilized in various chemical syntheses and modifications. For example, it has been involved in the esterification of glutamic acid residues, as observed in Bacillus subtilis methyl-accepting chemotaxis proteins. This process results in the formation of glutamate 5-methyl ester, highlighting its role in protein modification (Ahlgren & Ordal, 1983).
Optical Crystal Characterization
In the field of optical crystal characterization, this compound has been instrumental. A study on a new proton transfer complex synthesized from 2-amino-3-methyl pyridine with 3,5-dinitro benzoic acid in methanol demonstrated its significant optical transparency and stability, as well as its potential for applications in optical technologies (Sathya, Dhamodharan, & Dhandapani, 2018).
Coordination Polymers and Network Assembly
This compound plays a critical role in forming organic-inorganic hybrid cyclic aggregates or 2D networks. For instance, its reaction with 2-methylimidazole produces a linearly coordinated cation that assembles with 3,5-dinitrobenzoate anion via N–H···O hydrogen bonding, forming cyclic aggregates and 2D networks (Xu et al., 2001).
Serum Creatinine Assay
In clinical chemistry, this compound has been used to improve the analytical recovery of creatinine in serum, showing potential for enhanced precision and specificity in medical diagnostics (Parekh & Sims, 1977).
Antimicrobial Effectiveness
This compound derivatives have demonstrated effective antimicrobial properties. For example, 3,5 Dinitrobenzyl anilide, a derivative, has shown better preservative efficacy than the parent compound in pharmaceutical products (Kumar, 2012).
Synthesis of Pheromones
It has been used in the synthesis of key intermediates for pheromones, such as the Colorado potato beetle pheromone, demonstrating its application in agricultural and entomological research (Yamano, Sasaki, & Wada, 2017).
Propiedades
IUPAC Name |
methyl 2-amino-3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZXLIGARVLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)


![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)




![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)


![(3S)-2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)
